N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-9-7-12(10(2)24-9)15(22)18-5-6-21-16(23)13-8-11(17)3-4-14(13)19-20-21/h3-4,7-8H,5-6H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYHQXUTZZQARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Triazinone Ring: The triazinone ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides or similar reagents.
Formation of the Furan Carboxamide Moiety: The furan ring can be synthesized through cyclization reactions involving furfural or related compounds, followed by carboxylation and subsequent amidation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazinone ring or the carboxamide group, potentially yielding amines or reduced triazine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazinone ring could produce triazine derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes related to neurodegenerative diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease. The mechanism involves mixed-type inhibition affecting both the catalytic and peripheral sites on the enzyme.
Neuroprotective Effects
Studies have demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide may offer therapeutic benefits in neurodegenerative conditions by preserving neuronal integrity and function.
Pharmacological Applications
The unique combination of structural features makes this compound a valuable candidate for further investigation in drug design. Potential applications include:
- Drug Development : As a lead compound for developing new therapeutics targeting neurodegenerative diseases.
- Biological Probes : Its ability to interact selectively with certain enzymes positions it as a useful tool for studying enzyme mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. The fluoro group and the triazinone ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzo-triazinone core differs from diflubenzuron’s benzamide and prosulfuron’s triazine-sulfonamide systems. These variations influence electron distribution and binding modes.
- Fluorine substitution is common in all three compounds, suggesting a role in enhancing lipophilicity and resistance to oxidative metabolism.
Carboxamide Linker Comparison
| Compound Name | Linker Structure | Functional Impact |
|---|---|---|
| Target Compound | Ethyl-carboxamide | Flexible spacer enabling conformational adaptability |
| N-[[(2-Methoxyethyl)amino]carbonyl]-4-methyl-2,5-dioxo-3-phenyl-1-imidazolidineacetamide (1104926-93-3) | Methoxyethyl-carbamoyl | Polar linker for solubility enhancement |
| N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide (930944-60-8) | Ethyl-pyridinylamino | Rigid, aromatic-interaction-promoting spacer |
Key Observations :
- The ethyl-carboxamide linker in the target compound balances flexibility and hydrophobicity, contrasting with polar (e.g., methoxyethyl) or rigid (e.g., pyridinylamino) linkers in analogs .
Research Findings and Hypotheses
- Bioactivity: The benzo-triazinone core may inhibit enzymes like kinases or polymerases, analogous to triazine-based herbicides (e.g., prosulfuron) but with distinct selectivity due to fluorine and furan substituents .
- Stability: Fluorine at position 6 likely reduces metabolic degradation compared to non-fluorinated triazinones, as seen in fluorinated agrochemicals like diflubenzuron .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₅O₃ |
| Molecular Weight | 321.31 g/mol |
| CAS Number | 1904311-51-8 |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown selective inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
Biological Activity and Efficacy
Studies have demonstrated that this compound exhibits significant biological activity:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds structurally related to this compound have been found to exhibit low micromolar GI50 values against non-small cell lung cancer and breast cancer cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate potential efficacy against certain bacterial strains.
- Neuroprotective Effects : Some studies suggest that similar compounds may possess neuroprotective properties, likely due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study evaluated the antitumor effects of related benzotriazine derivatives in a murine model of melanoma. The results showed a significant reduction in tumor size and improved survival rates when treated with these compounds compared to controls .
- Case Study 2 : Another investigation focused on the neuroprotective effects of similar furan-based compounds in models of neurodegeneration. The findings indicated a decrease in neuronal cell death and improved cognitive outcomes in treated animals .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d][1,2,3]triazin-4-one core in this compound?
- Methodology : Cyclization reactions using iodine and triethylamine in DMF are common for forming heterocyclic cores. For example, demonstrates that cyclization of thiosemicarbazides in DMF with iodine generates sulfur byproducts (1/8 S₈) and yields the target heterocycle . Adapt this approach by substituting appropriate precursors (e.g., 6-fluoro-substituted intermediates) to assemble the triazinone ring. Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in derivatives of this compound?
- Methodology : Use a combination of ¹H and ¹³C NMR with DEPT-135 to distinguish methyl, methylene, and methine groups. For fluorinated analogs, ¹⁹F NMR can confirm substitution patterns (e.g., para vs. ortho fluorine). highlights the use of NMR to verify benzothiazole carboxamide regiochemistry, particularly for distinguishing between isomers in substituted phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
